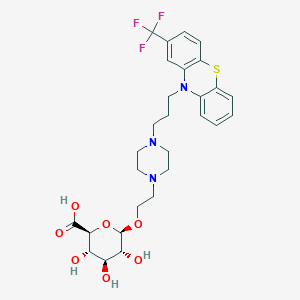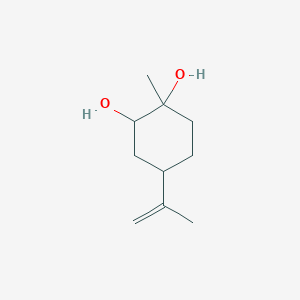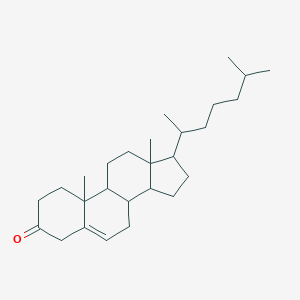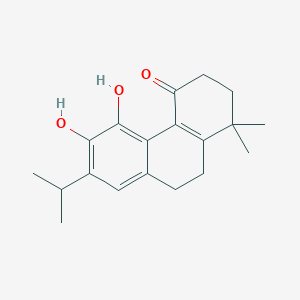
7-羟基氟奋乃静葡糖醛酸苷
描述
The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure combining a sugar moiety with a phenothiazine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
科学研究应用
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
7-Hydroxyfluphenazine glucuronide is a metabolite of Fluphenazine, a piperazinyl phenothiazine neuroleptic . The primary targets of Fluphenazine are the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and emotion .
Mode of Action
Fluphenazine, and by extension its metabolites, block the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade results in a decrease in the overactivity of dopamine, which is often observed in psychotic illnesses . The metabolites of fluphenazine, including 7-hydroxyfluphenazine glucuronide, have a lower affinity for these receptors and are less likely to contribute significantly to the pharmacologic responses of fluphenazine .
Biochemical Pathways
The metabolism of Fluphenazine involves both phase-I and phase-II reactions. In phase-I, Fluphenazine is metabolized into 7-Hydroxyfluphenazine and other metabolites . In phase-II, these metabolites are further metabolized into glucuronide and sulfate conjugates, including 7-Hydroxyfluphenazine glucuronide . These metabolic pathways are crucial for the detoxification and elimination of the drug .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxyfluphenazine glucuronide is closely related to that of its parent compound, Fluphenazine. After administration, Fluphenazine and its metabolites are detected in various tissues, including plasma, liver, kidney, fat, and brain regions . The levels of these compounds in tissues are higher than in plasma, and they increase with dose . The brain levels of the metabolites are very low, indicating that they are less likely to contribute significantly to the pharmacologic responses of fluphenazine .
Result of Action
The action of 7-Hydroxyfluphenazine glucuronide, as a metabolite of Fluphenazine, contributes to the overall therapeutic effect of the drug. By blocking dopaminergic receptors, Fluphenazine helps to normalize the function of these receptors, thereby alleviating the symptoms of psychotic illnesses . As mentioned earlier, the metabolites of fluphenazine, including 7-hydroxyfluphenazine glucuronide, are less likely to contribute significantly to these effects .
Action Environment
The action of 7-Hydroxyfluphenazine glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and elimination of Fluphenazine and its metabolites . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the pharmacokinetics and pharmacodynamics of these compounds .
生化分析
Biochemical Properties
7-Hydroxyfluphenazine glucuronide interacts with various enzymes and proteins in the body. It is a product of the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the 7-hydroxy group of fluphenazine . This interaction is crucial for the detoxification and elimination of fluphenazine from the body .
Cellular Effects
It is known that fluphenazine, the parent compound, has significant effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it shares some of the binding interactions and effects on gene expression as its parent compound, fluphenazine . The addition of the glucuronide group may alter these interactions and effects.
Temporal Effects in Laboratory Settings
It is known that the levels of this metabolite in tissues increase with the dose of fluphenazine .
Dosage Effects in Animal Models
It is known that the levels of this metabolite in tissues increase with the dose of fluphenazine .
Metabolic Pathways
7-Hydroxyfluphenazine glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body . This pathway involves the transfer of glucuronic acid to drugs or other substances, making them more water-soluble and easier to eliminate from the body .
Transport and Distribution
It is known that this metabolite is detected in tissues at higher levels than in plasma, suggesting that it may be transported into cells .
Subcellular Localization
Given that it is a metabolite of fluphenazine, it may be found in similar subcellular locations as this parent compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the sugar moiety and the phenothiazine derivative separately. The sugar moiety is often synthesized through a series of protection and deprotection steps to ensure the correct stereochemistry. The phenothiazine derivative is prepared through a series of aromatic substitutions and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for solvent choice, temperature, and reaction time.
化学反应分析
Types of Reactions
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
相似化合物的比较
Similar compounds include other phenothiazine derivatives and sugar-conjugated molecules. Compared to these compounds, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.
List of Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Glucosamine: A sugar derivative commonly used as a dietary supplement for joint health.
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAXYGQWHAIDFV-GAYSTUHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928074 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133310-09-5 | |
| Record name | 7-Hydroxyfluphenazine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 7-hydroxyfluphenazine glucuronide formed?
A1: 7-Hydroxyfluphenazine glucuronide is formed through the glucuronidation of 7-hydroxyfluphenazine, a metabolite of fluphenazine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes present in the liver. The study demonstrated that incubation of 7-hydroxyfluphenazine with a rabbit hepatic microsomal immobilized enzyme system resulted in a high yield (60%) of 7-hydroxy-β-D-O-glucuronyl-fluphenazine [].
Q2: What is the significance of characterizing the structure of 7-hydroxyfluphenazine glucuronide?
A2: Understanding the structure of drug metabolites like 7-hydroxyfluphenazine glucuronide is crucial for several reasons. It helps in:
- Confirming metabolic pathways: Identifying the specific site of glucuronidation on 7-hydroxyfluphenazine helps researchers understand the metabolic pathways of fluphenazine. This study confirmed that conjugation occurred solely at the phenolic ether group and not at the primary alcohol or tertiary amines [].
Q3: What analytical techniques were used to determine the structure of 7-hydroxyfluphenazine glucuronide?
A3: The structure of 7-hydroxyfluphenazine glucuronide was elucidated using a combination of powerful analytical techniques including:
- Mass Spectrometry: Fast atom bombardment (FAB), daughter ion analysis, electron impact, and chemical ionization were employed to determine the molecule's mass and fragmentation patterns [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR were used to analyze the proton and carbon environments within the molecule, providing detailed structural information [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















